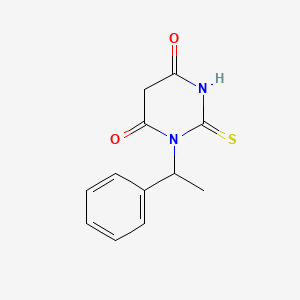

2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

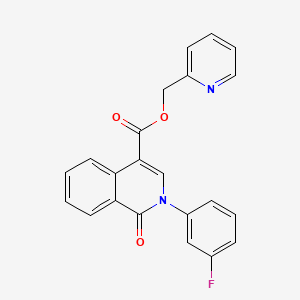

2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol (2-BSMP) is an organic compound that has been studied for its biochemical and physiological effects. It is a derivative of pyrimidinol, a type of heterocycle that is commonly used in pharmaceuticals and other scientific research applications. 2-BSMP has been found to have a variety of potential uses, including as an inhibitor of the enzyme acetylcholinesterase (AChE) and as an anesthetic agent. In addition, it has been studied for its potential to act as a therapeutic agent for neurological disorders.

Applications De Recherche Scientifique

Antifolate Activity and Antitumor Agents

The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The classical compound exhibited excellent inhibition of human DHFR and was also an effective inhibitor of the growth of several tumor cells in culture (Gangjee et al., 2007).

Synthesis of Disubstituted Pyrimidinones

A study reported a simple and highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, where various substituents were appended, yielding products in good yields. This synthesis involved cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions (Dos Santos et al., 2015).

Aldose Reductase Inhibitors with Antioxidant Activity

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, including those with benzyl groups, showed activity as aldose reductase inhibitors in the micromolar/submicromolar range. Compounds with a benzyl group displayed a general reduction in activity. These pyridopyrimidinones also exhibited significant antioxidant properties (La Motta et al., 2007).

Inhibiting (H+,K+)-ATPase in Antisecretory Applications

[(Pyridylmethyl)sulfinyl]benzimidazoles, a class of highly potent antisecretory (H+,K+)-ATPase inhibitors, need to be activated by acid to form their active principle. These inhibitors have been shown to possess high (H+,K+)-ATPase inhibitory activity in stimulated gastric glands possessing acidic pH, but low reactivity at neutral pH. This property makes them selective inhibitors of the (H+,K+)-ATPase in vivo, avoiding interaction with other thiol groups in the body (Kohl et al., 1992).

Propriétés

IUPAC Name |

2-benzylsulfanyl-5-methoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-10-7-13-12(14-11(10)15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEAWIRKRGQGHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)SCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

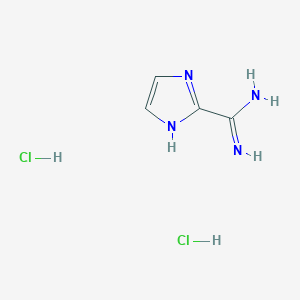

![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)

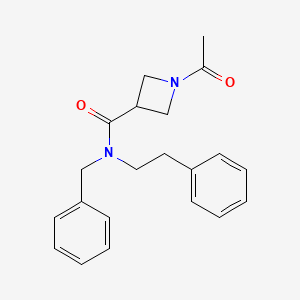

![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)

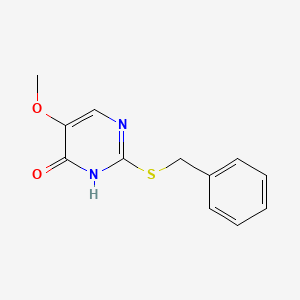

![methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2406934.png)